
N-(3-acetylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
Übersicht
Beschreibung
N-(3-acetylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea, commonly known as TPU-0033, is a small molecule compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. TPU-0033 is a urea derivative that has been synthesized through various methods and has been shown to exhibit promising biological activities.
Wirkmechanismus
The mechanism of action of TPU-0033 is not fully understood. However, it has been suggested that TPU-0033 exerts its biological activities through the inhibition of various enzymes and signaling pathways. TPU-0033 has been shown to inhibit the activity of histone deacetylase (HDAC) and to modulate the activity of various kinases, including protein kinase C (PKC) and extracellular signal-regulated kinase (ERK).
Biochemical and Physiological Effects:
TPU-0033 has been shown to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, to reduce the production of pro-inflammatory cytokines, and to protect against oxidative stress. TPU-0033 has also been shown to enhance cognitive function and to improve memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of TPU-0033 is its low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of TPU-0033 is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for the research on TPU-0033. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to develop more efficient methods for synthesizing TPU-0033 and to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of TPU-0033 and to identify its molecular targets.
Wissenschaftliche Forschungsanwendungen
TPU-0033 has shown promising biological activities in various scientific research applications. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective activities. TPU-0033 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colorectal cancer, and lung cancer. It has also been found to reduce inflammation in animal models of rheumatoid arthritis and to protect against neurotoxicity induced by amyloid beta peptide.
Eigenschaften
IUPAC Name |
1-(3-acetylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13(22)15-8-4-9-16(12-15)20-19(23)21-18-11-5-7-14-6-2-3-10-17(14)18/h2-4,6,8-10,12,18H,5,7,11H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEOJERZIUVMDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



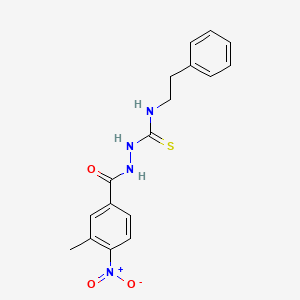

![2-{[(6-bromo-2-naphthyl)oxy]acetyl}-N-(4-ethoxyphenyl)hydrazinecarboxamide](/img/structure/B4118443.png)
![N-(3,4-dichlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B4118449.png)
![N-[2-(4-ethyl-1-piperazinyl)-1-methyl-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B4118454.png)
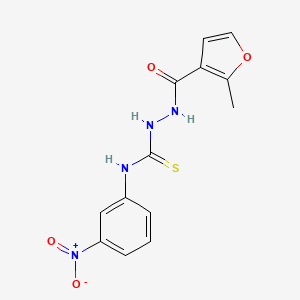
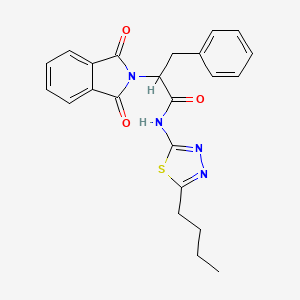
![2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4118463.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B4118477.png)
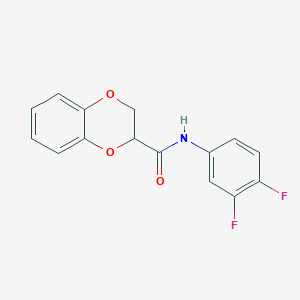
![2-[1-benzoyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenyl acetate](/img/structure/B4118502.png)
![2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4118509.png)
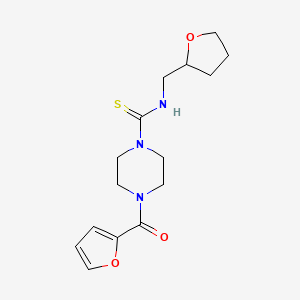
![methyl 2-({[4-(2-ethoxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4118529.png)